1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZTTXEWCGDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Alkylation
The most widely reported method involves the alkylation of 1H-pyrazol-4-amine with 4-bromobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic attack of the pyrazole amine on the benzyl chloride, followed by acidification to form the hydrochloride salt.
Procedure :
- Reactants :
- Conditions :
- Workup :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time and improves yield. A modified procedure involves:
- Mixing 1H-pyrazol-4-amine, 4-bromobenzyl chloride, and NaOH in a microwave reactor.
- Irradiating at 150 W, 90°C, and 200 psi for 15 minutes.
- Acidifying with HCl and recrystallizing the product.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
| Solvent | Base | Yield (%) | Reaction Time (h) | Source |
|---|---|---|---|---|
| DMF | K₂CO₃ | 78 | 8 | |
| Dichloroethane | NaOH | 82 | 6 | |
| Ethanol | K₂CO₃ | 65 | 12 |
Polar aprotic solvents like DMF facilitate faster reactions due to improved solubility of intermediates.
Temperature and Time
- 80°C : Optimal balance between reaction rate and byproduct formation.
- >90°C : Risk of decomposition, reducing yield to <60%.
Structural Characterization and Purity
Spectroscopic Data
Crystallography (Related Compounds)
A structurally analogous compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, crystallizes in the triclinic space group P-1 with unit cell parameters a = 7.717 Å, b = 9.210 Å, c = 13.370 Å. This data supports the steric feasibility of introducing bromobenzyl groups into heterocycles.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), bases (potassium carbonate, sodium hydroxide).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted pyrazoles with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical agents. It has shown potential in targeting neurological and inflammatory disorders. The bromobenzyl group increases binding affinity to biological targets, making it a valuable compound in drug development.
Case Study : A study evaluated various pyrazole derivatives for their antibacterial properties. The compound exhibited moderate antibacterial activity against E. coli (MIC = 128 µg/mL) and S. aureus (MIC = 256 µg/mL) .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(4-Bromobenzyl)-1H-pyrazol-4-amine | E. coli | 128 |
| 1-(4-Bromobenzyl)-1H-pyrazol-4-amine | S. aureus | 256 |
Material Science
The compound is also explored for its role in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to enhanced material performance.
Biological Studies
In biochemical assays, this compound serves as a probe to study enzyme activities and protein interactions. Its ability to modulate biological pathways makes it a significant tool in biological research.
Mechanism of Action : The interaction of this compound with specific molecular targets, such as enzymes or receptors, can influence various signaling pathways due to the stabilizing effects of the pyrazole ring and bromobenzyl group.
Industrial Applications
The compound is employed in synthesizing specialty chemicals and intermediates for industrial processes. Its versatility allows it to be used in various chemical reactions, including substitution, oxidation, and reduction.
Research has indicated that derivatives of pyrazoles, including this compound, exhibit diverse biological activities such as antimicrobial effects and potential anticancer properties. The compound's structural features contribute to its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity : The antimicrobial potential of pyrazole derivatives has been documented extensively, with some showing significant activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural Comparison
Pyrazole derivatives with halogenated benzyl groups exhibit structural diversity, influencing their electronic, steric, and functional properties. Key analogs include:
Key Structural Insights:
- Substituent Position : Ortho-substituted analogs (e.g., 4-bromo-2-fluorobenzyl in ) introduce steric hindrance, altering molecular geometry and reactivity .
- Functional Groups : Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups () increase lipophilicity and metabolic stability, critical for drug design .
Physicochemical Properties
- Molecular Weight Trends : Brominated derivatives (e.g., 252.11 g/mol for the target compound) are heavier than chlorinated analogs (~244.12 g/mol) due to bromine’s higher atomic mass. Fluorinated variants (e.g., 281.64 g/mol in ) gain weight from fluorine substituents .
- Solubility : Hydrochloride salts improve aqueous solubility, crucial for bioavailability. Fluorinated compounds may exhibit enhanced membrane permeability due to increased lipophilicity .
Biological Activity
1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole core with a bromobenzyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various scientific applications. Key properties include:
- Molecular Formula : CHBrN·HCl
- Molecular Weight : 276.57 g/mol
- Melting Point : Approximately 220 °C (decomposes)
The mechanism of action for this compound varies depending on its application. Generally, compounds in the pyrazole class interact with various biological targets, including enzymes and receptors, influencing multiple signaling pathways. The presence of the bromobenzyl group may enhance binding affinity and specificity towards certain targets.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A study evaluated various pyrazole compounds for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(4-Bromobenzyl)-1H-pyrazol-4-amine | E. coli | 128 |
| 1-(4-Bromobenzyl)-1H-pyrazol-4-amine | S. aureus | 256 |
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. In one study, compounds were shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly. For instance, certain derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
| Compound | TNF-α Inhibition (%) at 10 µM |
|---|---|
| Pyrazole Derivative A | 76 |
| Pyrazole Derivative B | 85 |
Case Studies
- Synergistic Effects with Antibiotics : A series of studies focused on the synergistic effects of pyrazole derivatives when combined with conventional antibiotics. The results indicated that certain modifications to the pyrazole structure could enhance efficacy against resistant strains of bacteria, suggesting potential applications in overcoming antibiotic resistance .
- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types while sparing normal cells, indicating a promising therapeutic window for further development .
Q & A
(Basic) What are the common synthetic routes for 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic Substitution : Reacting 1H-pyrazol-4-amine with 4-bromobenzyl chloride in a polar aprotic solvent (e.g., dichloroethane) under basic conditions (e.g., DMAP or triethylamine) .
- Coupling Reactions : Suzuki or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. For instance, palladium-catalyzed cross-coupling of brominated intermediates with boronic acids .
- Post-Synthetic Modification : Hydrochloride salt formation via treatment with HCl in ethanol or ether .
Key Considerations : Purification often employs column chromatography or recrystallization. Yields (~70-85%) depend on stoichiometric ratios and reaction time .
(Advanced) How can researchers address discrepancies in crystallographic data during structural elucidation?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., high R-factors or thermal motion artifacts) require:
- Refinement Strategies : Use SHELXL for iterative refinement, adjusting parameters like hydrogen atom placement and thermal displacement coefficients .
- Validation Tools : Cross-check with PLATON (for symmetry errors) and checkCIF (for data completeness). For example, in a related pyrazole derivative study, an R-factor of 0.036 was achieved by optimizing data-to-parameter ratios (15.8:1) and validating against twinning laws .
- Data Collection : High-resolution datasets (e.g., <1.0 Å) reduce ambiguity. Multi-solvent screening improves crystal quality .
(Basic) What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions. For example, the 4-bromobenzyl group shows aromatic protons at δ 7.3–7.8 ppm (doublets, J=8.5 Hz) and a singlet for the pyrazole NH2 .
- X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles to confirm stereochemistry .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 229.84 [M+H]+) verify molecular weight .
(Advanced) What strategies optimize the compound’s synthetic yield in multi-step reactions?
Methodological Answer:
- Reagent Selection : Use coupling agents like EDC·HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) for amide bond formation, with DMAP as a catalyst to enhance efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30 min) and improves regioselectivity in heterocyclic ring formation .
- Solvent Optimization : Polar solvents (e.g., DMF) increase solubility of intermediates, while dichloroethane minimizes side reactions in alkylation steps .
(Basic) How is the compound’s purity assessed post-synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ=254 nm) quantify impurities (<2%) .
- Melting Point Analysis : Sharp melting ranges (e.g., 161–163°C) indicate high crystallinity .
- Elemental Analysis : Match experimental vs. theoretical C/H/N/Br ratios (±0.3%) .
(Advanced) How can computational modeling predict the compound’s pharmacological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., GPCRs or kinases). For pyrazole derivatives, logP and polar surface area (PSA) predict blood-brain barrier permeability .
- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. For example, bromine enhances halogen bonding in receptor pockets .
- MD Simulations : Analyze stability in aqueous environments (e.g., RMSD <2.0 Å over 100 ns) to assess solubility .
(Basic) What are the key challenges in scaling up laboratory synthesis?
Methodological Answer:
- Intermediate Stability : Protect amine groups with Boc to prevent degradation during prolonged reactions .
- Byproduct Control : Optimize stoichiometry (e.g., 1.2:1 amine:benzyl chloride ratio) to minimize di-alkylation .
- Safety : Handle brominated intermediates in fume hoods due to volatility and toxicity .
(Advanced) How do researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (MTT assays) .
- SAR Analysis : Compare substituent effects. For example, replacing 4-bromobenzyl with 4-chlorobenzyl may alter IC50 values by 2–3-fold due to steric effects .
- Meta-Analysis : Pool data from multiple studies (e.g., antifungal IC50 ranges: 5–50 µM) to identify trends .
(Basic) What are the compound’s storage and handling protocols?
Methodological Answer:
- Storage : Desiccate at –20°C in amber vials to prevent hydrolysis and photodegradation .
- Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation of the amine group .
(Advanced) How is the compound’s stability profiled under physiological conditions?
Methodological Answer:
- pH Stability Tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS over 24h .
- Plasma Stability : Incubate with human plasma (37°C) and quantify parent compound loss (<10% over 2h indicates suitability for in vivo studies) .
- Light Exposure Tests : UV-Vis spectroscopy tracks absorbance shifts (e.g., λmax at 280 nm) under accelerated light stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
